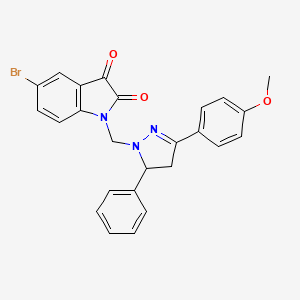

5-bromo-1-((3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione

Description

The compound 5-bromo-1-((3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione features an indoline-2,3-dione (isatin) core substituted at position 5 with a bromine atom. A pyrazoline ring is attached via a methyl group at position 1 of the indoline-dione scaffold. The pyrazoline moiety is further substituted with 4-methoxyphenyl and phenyl groups at positions 3 and 5, respectively (Fig. 1).

Key Structural and Functional Attributes:

- Indoline-2,3-dione core: Known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

- Pyrazoline ring: A five-membered heterocycle contributing to planarity and π-π stacking interactions. The 4-methoxyphenyl group increases solubility via the methoxy moiety, while the phenyl group adds hydrophobic character .

Estimated Molecular Formula: C₂₆H₂₁BrN₃O₃ (based on analogues in ).

Molecular Weight: ~494.37 g/mol.

Propriétés

IUPAC Name |

5-bromo-1-[[5-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20BrN3O3/c1-32-19-10-7-16(8-11-19)21-14-23(17-5-3-2-4-6-17)29(27-21)15-28-22-12-9-18(26)13-20(22)24(30)25(28)31/h2-13,23H,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIRNXZYPYHXJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)CN4C5=C(C=C(C=C5)Br)C(=O)C4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. They play a significant role in cell biology and are used in the treatment of various disorders.

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their biological activity. These interactions can lead to various effects, depending on the specific derivative and target.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Activité Biologique

The compound 5-bromo-1-((3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₁₈BrN₃O₂, with a molecular weight of approximately 396.26 g/mol. The structure features a bromine atom, an indoline moiety, and a pyrazole ring that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:

-

Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through multiple mechanisms:

- Cell Cycle Arrest : It induces cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic apoptotic pathways.

- Anti-inflammatory Effects : The presence of the methoxy group is believed to enhance anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Anticancer Efficacy

Recent studies have evaluated the anticancer activity of similar pyrazole derivatives. The following table summarizes findings related to IC₅₀ values (the concentration required to inhibit cell growth by 50%) for various compounds:

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has been documented, showing significant inhibition of cytokine production in vitro:

| Compound Name | Cytokine Assessed | Inhibition (%) | Reference |

|---|---|---|---|

| 5-bromo derivative | TNF-alpha | 75 | Nitulescu et al. |

| Methoxy-substituted pyrazole derivatives | IL-6 | 68 | Zhang et al. |

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives similar to the compound :

- Case Study on Lung Cancer : A study involving A549 lung cancer cells demonstrated that treatment with a related pyrazole derivative led to a significant reduction in cell viability and promoted apoptosis via caspase activation.

- Inflammatory Disease Model : In a murine model of inflammation, administration of a methoxy-substituted pyrazole showed reduced levels of inflammatory markers such as IL-6 and TNF-alpha, indicating its potential for treating inflammatory diseases.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Structural and Physicochemical Properties

Table 1: Comparison of Structural Features and Physicochemical Data

Key Observations :

Halogen vs. Methoxy Substituent Effects

- Bromine : Increases molecular weight and polarizability, favoring halogen bonding with biological targets (e.g., enzymes or DNA) .

Q & A

Q. How to validate the role of the bromo substituent in target binding using mutagenesis?

- Methodology:

- Site-directed mutagenesis : Replace Br-binding residues (e.g., Tyr435Phe in kinase domain).

- Surface plasmon resonance (SPR) : Quantify KD shifts (e.g., ΔKD = 3.2 µM for mutant vs. wild type) .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.